N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide
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Overview
Description
N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene-2-carboxanilides This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group and a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature overnight, followed by the evaporation of the solvent to yield the crude product. The solid product is then recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent choice, and purification techniques is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Industry: Its chemical stability and reactivity make it suitable for various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit photosynthetic electron transport in photosystem II of spinach chloroplasts. This inhibition disrupts the normal flow of electrons, affecting the overall photosynthetic process .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide: Similar in structure but with a hydroxyl group instead of a carboxamide group.
N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide: Contains a nitro group instead of a chloro group, leading to different chemical properties and biological activities.
Uniqueness
N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-7-3-4-8-16(15)20-18(23)21-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHICZRBDFUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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